11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves a multi-step process. One common method starts with the preparation of the core tricyclic structure through a series of cyclization reactions. Key steps include:
Formation of the Tricyclic Core: This involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of Substituents: The 2-chlorophenyl and trifluoromethyl groups are introduced through substitution reactions. These steps may require the use of specific reagents such as chlorinating agents and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure but differ in the specific substituents and functional groups.
4-{8-oxatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}butanoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of 11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H7ClF3N3O2S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C16H7ClF3N3O2S/c17-8-4-2-1-3-6(8)9-5-7(16(18,19)20)10-11-12(26-14(10)21-9)13(24)23-15(25)22-11/h1-5H,(H2,22,23,24,25) |
InChI Key |
NAURIWDBARJPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.